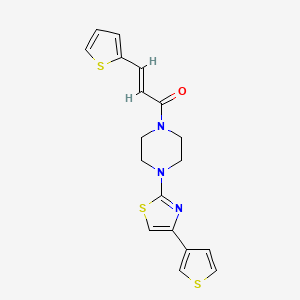
(E)-3-(thiophen-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(thiophen-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17N3OS3 and its molecular weight is 387.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-(thiophen-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a complex heterocyclic molecule that exhibits significant biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H19N3OS3, with a molecular weight of approximately 385.56 g/mol. The structural components include thiophene and thiazole rings, which are known for their biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The key steps often include:
- Formation of the Thiazole Ring : Utilizing thiophene derivatives and appropriate reagents to facilitate cyclization.
- Piperazine Substitution : Introducing piperazine moieties to enhance solubility and biological activity.
- Final Coupling : Combining the thiazole and piperazine components with the prop-2-en-1-one framework.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiophene and thiazole moieties. For instance:
- In vitro Studies : The compound has shown promising results against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). In a comparative study, derivatives exhibited IC50 values ranging from 4.37 μM to 8.03 μM, indicating strong cytotoxic effects against these cell lines .
Antimicrobial Activity
The compound also displays significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In studies focusing on antitubercular activity, several derivatives were evaluated for their efficacy against both drug-sensitive and resistant strains of Mycobacterium tuberculosis.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit critical enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antimicrobial Action : The presence of thiophene and thiazole rings contributes to its ability to disrupt bacterial cell wall synthesis.
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiophene derivatives demonstrated that those with similar structural features to our compound exhibited significant anticancer activity through apoptosis induction in HepG2 cells .
Case Study 2: Antitubercular Activity
Another research effort focused on synthesizing compounds with thiophene-thiazole frameworks revealed that certain derivatives showed potent antitubercular activity against resistant strains, highlighting the potential for developing new tuberculosis therapies .
Eigenschaften
IUPAC Name |
(E)-3-thiophen-2-yl-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS3/c22-17(4-3-15-2-1-10-24-15)20-6-8-21(9-7-20)18-19-16(13-25-18)14-5-11-23-12-14/h1-5,10-13H,6-9H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRKWNXDPHIOJL-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














